Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
Description
Historical Context and Development of Thiophene Chemistry
The development of thiophene chemistry traces its origins to the pioneering work of Viktor Meyer in 1882, who discovered thiophene as a contaminant in benzene through the observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene. This serendipitous discovery, resulting from the formation of indophenin, revealed the presence of a previously unknown heterocyclic compound that would subsequently become one of the most important aromatic heterocycles in organic chemistry. Meyer's subsequent isolation and characterization of thiophene established the foundation for what would become an extensive field of heterocyclic chemistry, with thiophene serving as the archetypal five-membered sulfur-containing aromatic compound.
The historical significance of thiophene chemistry extends beyond its initial discovery to encompass the development of synthetic methodologies that have enabled the preparation of complex substituted derivatives such as this compound. The evolution of thiophene synthesis methods, beginning with the classical Paal-Knorr synthesis and progressing through the Gewald reaction and modern multicomponent reactions, has provided chemists with the tools necessary to construct highly functionalized thiophene derivatives with precise regiochemical control. These synthetic advances have been particularly important for the development of amino-substituted thiophene carboxylates, which require careful orchestration of reaction conditions to achieve the desired substitution patterns while maintaining the aromatic integrity of the thiophene ring.
The recognition of thiophene derivatives as privileged scaffolds in medicinal chemistry has further accelerated the development of sophisticated synthetic approaches to these compounds. The ability to introduce diverse functional groups at specific positions on the thiophene ring has enabled the creation of libraries of compounds for biological screening, leading to the identification of numerous therapeutically active molecules containing the thiophene core. This medicinal chemistry perspective has particularly influenced the development of amino-substituted thiophene derivatives, which have shown significant potential as pharmaceutical agents due to their ability to interact with biological targets through multiple modes of binding.
Properties
IUPAC Name |
methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)11-7-10(14)12(18-11)13(15)17-2/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUIWNUZMRQRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374900 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37572-23-9 | |
| Record name | Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37572-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-5-(4-methoxyphenyl)thiophene and methyl chloroformate.
Reaction Conditions: The reaction involves the esterification of the carboxylic acid group in the presence of a base such as triethylamine.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of thiophene derivatives with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Dye and Pigment Production: It serves as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Interaction: It may interact with certain receptors, modulating their activity and leading to various biological effects.
Pathways Involved:
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methoxy Substitution Variations
Methyl 3-Amino-5-(3-Methoxyphenyl)Thiophene-2-Carboxylate
- Structural Difference : Methoxy group at the phenyl ring’s meta (3-) position instead of para (4-).
- For example, attempts to synthesize thieno[3,2-d]pyrimidin-4-ones from the meta-isomer via condensation with 3-methoxybenzylamine failed, whereas the para-isomer succeeded .
- Yield : ~99% in intermediate steps using microwave-assisted synthesis .
Methyl 3-Amino-5-[4-(Methoxycarbonyl)Phenyl]Thiophene-2-Carboxylate (3a)
- Structural Difference : A methoxycarbonyl (-COOMe) group replaces the methoxy (-OMe) at the 4-position.
- Impact : The electron-withdrawing ester group increases the thiophene ring’s electron deficiency, enhancing its suitability for Pd-catalyzed cross-coupling reactions.
- Yield : 55% via Suzuki-Miyaura coupling .
Halogen-Substituted Analogs
Methyl 3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylate
- Structural Difference : Chlorine substituent at the phenyl 4-position.
- Impact: The electron-withdrawing Cl group increases electrophilicity, making the compound more reactive in nucleophilic aromatic substitution.
- Physical Data: Melting point = 190–192°C; HRMS (ESI): m/z 292.0638 (C₁₄H₁₄NO₄S) .
Methyl 3-Amino-5-(3-Bromophenyl)Thiophene-2-Carboxylate
- Structural Difference : Bromine at the phenyl 3-position.
- Limited synthesis data is available (CAS: 1094398-45-4) .
Alkyl- and Aryl-Substituted Derivatives
Methyl 3-Amino-5-(p-Tolyl)Thiophene-2-Carboxylate
- Structural Difference : Methyl (-CH₃) replaces methoxy (-OMe).
- Impact : The electron-donating methyl group slightly increases electron density on the thiophene ring. This compound was used in antiplasmodial studies, achieving an 82% yield in synthesis .
Methyl 3-Amino-5-(tert-Butyl)Thiophene-2-Carboxylate
Heterocyclic and Functionalized Derivatives
Methyl 3-Amino-5-(Pyridin-4-yl)Thiophene-2-Carboxylate
- Structural Difference : Pyridinyl ring replaces phenyl.
- Impact : The nitrogen in the pyridine ring enables hydrogen bonding and π-π stacking, enhancing interactions with biological targets. Available in high purity (99.999%) for pharmaceutical applications .
Methyl 3-Amino-5-(4-(Benzyloxy)Phenyl)Thiophene-2-Carboxylate
Comparative Analysis Table
Research Implications
- Electronic Effects : Electron-donating groups (e.g., -OMe) enhance nucleophilicity, while electron-withdrawing groups (e.g., -Cl, -COOMe) favor electrophilic reactions.
- Biological Activity : The 4-methoxy and 4-chloro derivatives show promise in antimicrobial and antiplasmodial contexts, whereas bulkier groups (e.g., tert-butyl) may optimize pharmacokinetics .
- Synthetic Flexibility : Microwave-assisted synthesis and Pd-catalyzed cross-coupling improve yields and efficiency for structurally complex analogs .
Biological Activity
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate (CAS No. 37572-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a methoxyphenyl group. This unique structure contributes to its diverse biological activities.
Molecular Characteristics
- Molecular Formula : C12H13N1O3S1
- Molecular Weight : Approximately 253.30 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits promising activity against various pathogens, particularly Mycobacterium tuberculosis . Its structural modifications can enhance its efficacy against bacterial strains, making it a candidate for further pharmacological studies.
Anticancer Activity
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Notably, derivatives of this compound have demonstrated significant activity against human pancreatic tumor cells (MIA PaCa-2), with IC50 values in the low micromolar range .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | 150 | Induces apoptosis via tubulin inhibition |
| Derivative A | HeLa | 120 | Inhibits cell cycle progression |
| Derivative B | Jurkat | 80 | Induces G2/M phase arrest |
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Inflammatory Pathways : It interacts with enzymes involved in inflammatory processes, such as MAPK-activated protein kinase (MK2), influencing gene expression related to inflammation .
Study on Antimicrobial Activity
A study conducted by researchers demonstrated that modifications to the thiophene ring significantly influenced the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The findings suggest that specific substitutions can enhance binding affinity to bacterial targets, paving the way for new anti-tubercular therapies.
Study on Anticancer Effects
In another study focusing on anticancer properties, this compound was tested against a panel of cancer cell lines. The results indicated that the compound effectively induced apoptosis through the intrinsic mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors like Bcl-2 .
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate?
Methodological Answer:
The compound is synthesized via a palladium-catalyzed cross-coupling reaction. Key steps include:
- Procedure A : Reacting methyl 3-aminothiophene-2-carboxylate with 4-methoxyphenylboronic acid under microwave-assisted conditions. Purification via flash chromatography (ethyl acetate:petroleum ether, 3:7 v/v) yields the product as a yellow solid (95% yield) .
- Alternative Method : Using Pd-catalyzed C–C coupling with methyl-3-aminothiophene-2-carboxylate and 4-methoxycarbonylphenylboronic acid, followed by silica gel chromatography (cyclohexane/dichloromethane with 3% triethylamine) to achieve 55% yield .
Critical Parameters : Microwave irradiation reduces reaction time, while deactivated silica gel (with triethylamine) minimizes decomposition of amine groups during purification.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization requires multi-modal analysis:
- 1H-NMR : Key signals include δ 3.84 ppm (methoxy groups), δ 6.67 ppm (thiophene proton), and δ 7.51 ppm (aromatic protons) .
- Mass Spectrometry (ESI) : Molecular ion peak at m/z 264.3 ([M+1]+) confirms molecular weight .
- Chromatography : Use HPLC with a C18 column (MeOH:H2O, 70:30) to verify purity (>95%). Compare retention times with synthetic intermediates to detect impurities .
Note : For novel derivatives, include microanalysis (C, H, N) to validate elemental composition .
Advanced: How can this compound be utilized in designing enzyme inhibitors or biological probes?
Methodological Answer:
The compound serves as a precursor for conformationally restricted inhibitors. Example:
- 17β-HSD2 Inhibitors : React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, enabling cyclization into thieno[3,2-d]pyrimidin-4(3H)-ones. Biological assays (e.g., enzyme inhibition IC50) validate activity .
Experimental Design :
Derivatization : Introduce substituents at the 3-amino position to modulate steric and electronic effects.
In Silico Screening : Dock derivatives into enzyme active sites (e.g., using AutoDock Vina) to prioritize candidates.
In Vitro Validation : Use recombinant enzymes and substrate turnover assays (e.g., NAD+/NADH monitoring) .
Advanced: What computational strategies are effective in predicting the reactivity or spectroscopic properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (e.g., GIAO method). Compare computed δ values (e.g., thiophene proton at ~6.7 ppm) with experimental data to resolve structural ambiguities .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites. The 3-amino group and thiophene ring are prone to electrophilic substitution or cross-coupling .
Validation : Overlay experimental and computed IR spectra to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or mass fragments) require:
Repeat Experiments : Ensure consistency in solvent (CDCl3 vs. DMSO-d6) and concentration.
2D NMR : Perform HSQC and HMBC to assign proton-carbon correlations, especially for aromatic regions .
Isotopic Labeling : Synthesize deuterated analogs to confirm exchangeable protons (e.g., NH2 at δ 5.46 ppm) .
Literature Comparison : Cross-reference with published spectra of analogous thiophenes (e.g., methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate) .
Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Purification Bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches. Monitor solubility via phase diagrams .
- Catalyst Efficiency : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) to improve yield and reduce metal residues. ICP-MS analysis ensures residual Pd <10 ppm .
- Process Optimization : Transition from microwave batch reactions to continuous flow systems for improved heat transfer and reproducibility .
Advanced: How can structural modifications enhance the compound’s bioactivity or physicochemical properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with 4-fluorophenyl to enhance metabolic stability. Assess logP changes via HPLC-derived retention factors .
- Prodrug Design : Convert the methyl ester to a tert-butyl ester for improved cell permeability. Hydrolyze in vivo using esterases .
- Click Chemistry : Introduce triazole moieties via CuAAC reactions with propargyl derivatives. Screen for cytotoxicity (e.g., MTT assay) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
